2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Description
“2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” is a chemical compound with the molecular formula C14H22N2O4 and a molecular weight of 282.34 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spiro[4.5]decane ring system, which contains two carbonyl groups (C=O), one amide group (CONH2), and a tert-butyl group (C(CH3)3) attached to the spiro atom .Scientific Research Applications
Comprehensive Analysis of 2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide Applications
The compound 2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, with a molecular formula of
C14H22N2O4 C_{14}H_{22}N_{2}O_{4} C14H22N2O4
and a molecular weight of 282.34 , has various applications in scientific research. Below is a detailed analysis of its unique applications across different fields:Proteomics Research: In proteomics, this compound is utilized for the study of protein expression, modification, and interaction. Its specific structure allows for the selective targeting of proteins, which can be beneficial in identifying protein functions and understanding complex biological processes.
Drug Discovery: The unique diazaspiro decane core of the compound provides a scaffold for the development of new pharmaceuticals. It can be used to synthesize novel drug candidates with potential therapeutic applications in treating diseases.
Chemical Synthesis: As a building block in organic synthesis, this compound can be used to create a variety of complex molecules. Its tert-butyl group and diazaspiro decane ring system are valuable for constructing compounds with specific three-dimensional shapes, which is crucial in the design of new materials or drugs.
Biochemical Assays: This compound can be incorporated into biochemical assays as a reagent or a control substance. Its stability and reactivity make it suitable for use in various experimental setups to measure enzyme activity, receptor binding, or other biochemical parameters.
Molecular Biology: In molecular biology, the compound can be used as a molecular probe to study DNA-protein interactions. It may also serve as a linker molecule in the preparation of DNA or protein conjugates for research purposes.
Analytical Chemistry: In analytical chemistry, this compound can be used as a standard or reference material in chromatography or mass spectrometry. Its well-defined structure and properties allow for accurate calibration and quantification of analytes in complex mixtures.
Material Science: The compound’s robust structure can be exploited in material science for the development of new polymers or coatings. Its chemical properties could lead to materials with enhanced durability, flexibility, or other desirable characteristics.
Agricultural Chemistry: In agricultural chemistry, the compound could be investigated for its potential use as a growth regulator or pesticide. Its molecular structure might interact with specific biological pathways in plants or pests, leading to improved crop yields or protection against infestations.
Each application mentioned above leverages the unique chemical structure of 2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, demonstrating its versatility and importance in scientific research. Further studies and experiments are essential to explore these applications in depth and to discover new potential uses for this compound .
properties
IUPAC Name |
2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-13(2,3)9-4-6-14(7-5-9)11(19)17(8-10(15)18)12(20)16-14/h9H,4-8H2,1-3H3,(H2,15,18)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOMYGVTRPILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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